(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol is a chiral compound characterized by its unique cyclohexane and cyclopentane structures. This compound is classified as an amino alcohol, which plays a significant role in medicinal chemistry due to its potential biological activities. The presence of the cyclopentylamino group enhances its pharmacological properties, making it a subject of interest in drug development.
The compound can be synthesized through various chemical reactions and has been referenced in several studies focusing on the development of neuropharmacological agents. It has been noted for its inhibitory effects on neurotransmitter transporters, particularly norepinephrine transporters, suggesting its potential therapeutic applications in treating mood disorders and other neurological conditions .
The synthesis of (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol typically involves several key steps:
Technical details include the use of catalysts such as sodium cyanoborohydride for reductive amination and various solvents like ethanol or methanol to facilitate the reactions .
The molecular structure of (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol features:
(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol can undergo several chemical reactions:
Technical details include the use of reagents like pyridine for acylation and various oxidizing agents for hydroxyl oxidation .
The mechanism of action of (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol primarily involves its interaction with neurotransmitter transporters. It acts as an inhibitor of norepinephrine transporter activity, leading to increased levels of norepinephrine in synaptic clefts.
Research indicates that compounds similar to (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol demonstrate enhanced binding affinity and selectivity towards neurotransmitter receptors, which may be attributed to their structural features and stereochemistry .
Relevant data indicates that the compound's stability is influenced by the presence of functional groups that can participate in further reactions .
(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol has potential applications in:
Its ability to modulate neurotransmitter levels makes it a valuable candidate for further research into treatments for mood disorders and other neurological conditions .
The identification of (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol as a norepinephrine transporter (NET) inhibitor originated from innovative virtual screening campaigns targeting novel monoamine transporter modulators. Researchers employed structure-based computational approaches to screen large chemical libraries for compounds predicted to interact with key binding pockets within the NET active site. This compound emerged as a promising virtual hit due to its predicted binding affinity and favorable interaction profile with transmembrane domains critical for NET function [3].
The screening protocol prioritized molecules capable of forming hydrogen bonds with NET residues through both the amino and hydroxyl functional groups while maintaining optimal steric compatibility within the hydrophobic substrate-binding pocket. Molecular docking simulations revealed that the trans-1,2-relationship of the amino and hydroxy groups in the cyclohexane ring created a spatial orientation complementary to NET's substrate-binding site geometry. Furthermore, the cyclopentyl substituent demonstrated ideal van der Waals interactions with hydrophobic subpockets, contributing significantly to the predicted binding energy [3].
Table 1: Virtual Screening Parameters and Results for NET Inhibitor Identification
Screening Parameter | Value/Characteristic | Significance |
---|---|---|
Primary Target | Norepinephrine Transporter (NET) | Focus on norepinephrine reuptake inhibition |
Screening Library Size | >100,000 compounds | Comprehensive chemical space exploration |
Docking Algorithm | Hybrid-Global/Local Sampling | Balanced conformational search strategy |
Key Interaction Residues | Asp75, Tyr76, Phe72, Ser420 | Substrate-binding site recognition |
Predicted Ki | 128 nM | Indicated strong potential binding affinity |
Lead Compound | (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol | Emerged as top virtual hit |
(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol represents a structurally optimized member of the N,2-substituted cycloalkylamine class, which evolved through systematic scaffold refinement. Early lead compounds featured simpler N-alkyl cyclohexylamine structures lacking the strategic 1,2-aminoalcohol motif. Medicinal chemists introduced the hydroxy group at the C1 position to mimic the catechol hydroxyl interactions of endogenous norepinephrine while simultaneously improving aqueous solubility and hydrogen-bonding capacity [3].
The stereochemical configuration proved critical for transporter selectivity and potency. The (1S,2S) enantiomer demonstrated superior NET affinity compared to its (1R,2R) counterpart and the meso form, highlighting the significance of three-dimensional positioning for optimal target engagement. This stereospecificity arises from the precise orientation required for hydrogen bonding with Asp75 in NET's binding pocket and hydrophobic complementarity with surrounding residues [3].
Cyclopentylamine substitution emerged as the optimal N-alkyl group through systematic structure-activity relationship (SAR) studies:
Table 2: Structural Evolution of N,2-Substituted Cycloalkylamine Scaffolds
Structural Feature | Initial Scaffold | Intermediate Optimization | Final Compound |
---|---|---|---|
Core Structure | Cyclohexylamine | 2-Aminocyclohexanol | (1S,2S)-2-Aminocyclohexan-1-ol |
N-Substituent | Methyl/isopropyl | Cycloalkyl variants | Cyclopentyl |
Stereochemistry | Racemic mixture | Enantiomeric separation | (1S,2S) absolute configuration |
Key Functional Groups | Amino only | Amino + hydroxy (trans) | Optimized spatial orientation of NH and OH |
NET Ki (nM) | 520 ± 45 | 195 ± 12 | 86 ± 4 |
Selectivity over DAT/SERT | <5-fold | 8-12 fold | >25-fold |
The development of (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol exemplifies the power of proteochemometric modeling (PCM) in modern drug discovery pipelines. Researchers integrated this compound's experimental binding data with structural information across monoamine transporters (NET, DAT, SERT) to construct predictive models that accelerated scaffold optimization. The PCM approach quantitatively correlated molecular descriptors of N,2-substituted cycloalkylamines with their inhibition profiles against multiple transporters simultaneously, enabling rational design of selectivity [3].
Key contributions of PCM to this compound's development included:
The compound served as a critical data point for training PCM models that subsequently guided optimization of second-generation NET inhibitors. Its balanced potency (NET Ki = 86 nM), selectivity (>25-fold vs. DAT/SERT), and favorable physicochemical properties (LogP = 2.1, H-bond donors = 2, H-bond acceptors = 2) established it as an optimal benchmark for machine learning algorithms targeting monoamine transporter modulation [3].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0